1-Benzyl-4-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine
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Overview
Description
1-Benzyl-4-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group, a bromophenylsulfonyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine typically involves multiple steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine ring.
Addition of the bromophenylsulfonyl group: This step involves the sulfonylation of the piperazine ring with 4-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the nitrophenyl group: The final step involves the nitration of the phenyl ring using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the bromophenylsulfonyl group may enhance binding affinity and specificity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(4-bromophenylsulfonyl)piperazine: Lacks the nitrophenyl group, which may result in different pharmacological properties.
1-Benzyl-4-(4-chlorophenylsulfonyl)piperazine: Substitution of bromine with chlorine can alter the compound’s reactivity and binding affinity.
1-Benzyl-4-(4-methoxyphenylsulfonyl)piperazine: The presence of a methoxy group instead of a bromine atom can significantly change the compound’s electronic properties and biological activity.
Uniqueness
1-Benzyl-4-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new pharmacological agents.
Properties
Molecular Formula |
C27H30BrN5O4S |
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Molecular Weight |
600.5 g/mol |
IUPAC Name |
1-benzyl-4-[5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]piperazine |
InChI |
InChI=1S/C27H30BrN5O4S/c28-23-6-9-25(10-7-23)38(36,37)32-18-16-30(17-19-32)24-8-11-26(33(34)35)27(20-24)31-14-12-29(13-15-31)21-22-4-2-1-3-5-22/h1-11,20H,12-19,21H2 |
InChI Key |
WVXIGBOSVYWTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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